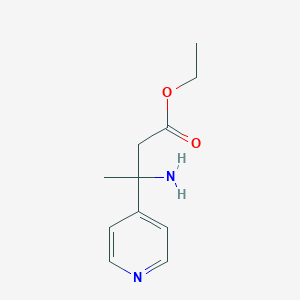

Ethyl 3-amino-3-(pyridin-4-yl)butanoate

Description

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl 3-amino-3-pyridin-4-ylbutanoate |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-10(14)8-11(2,12)9-4-6-13-7-5-9/h4-7H,3,8,12H2,1-2H3 |

InChI Key |

KGZHOSAQOUIQDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(pyridin-4-yl)butanoate typically involves the reaction of ethyl acetoacetate with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-4-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-4-yl)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-amino-3-(pyridin-4-yl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of proteins. The amino group can also form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Structural Differences :

Functional Implications :

- Reactivity : Fluorination increases stability against metabolic degradation, making the difluoro analog more suited for prolonged bioactivity. In contrast, the pyridinyl group may facilitate interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or coordination .

- Solubility : The pyridine ring improves water solubility compared to the highly lipophilic difluoro derivative.

Ethyl Butanoate (Simple Ester Analog)

Data Table: Comparative Analysis of Amino Ester Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| This compound | Pyridin-4-yl at β-carbon | ~223.27* | Aromatic π-system, H-bond acceptor | Pharmaceutical intermediates |

| Ethyl 3-amino-4,4-difluorobutanoate | 4,4-difluoro at β-carbon | 169.15 | High lipophilicity, metabolic stability | Agrochemistry, bioactive molecules |

| Ethyl butanoate | No substituents | 116.16 | Volatile ester, fruity odor | Food flavoring, cosmetics |

*Calculated based on standard atomic weights.

Research Findings and Challenges

- Synthetic Challenges: The pyridinyl group in this compound may hinder enzymatic or acid-catalyzed esterification, requiring tailored catalysts or protective group strategies .

- Biological Activity : Pyridine-containing analogs are often prioritized in drug discovery for their ability to mimic natural heterocycles, unlike fluorinated derivatives, which are favored for stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-3-(pyridin-4-yl)butanoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between ethyl acetoacetate and 4-bromopyridine under basic conditions (e.g., K₂CO₃ or NaH). Optimization includes using transition metal catalysts (e.g., CuI) to enhance reactivity and controlled temperatures (60–80°C) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How is the structural configuration of this compound confirmed post-synthesis?

- Methodological Answer : Structural elucidation employs X-ray crystallography refined using SHELX software to resolve bond lengths and angles, particularly the spatial arrangement of the pyridin-4-yl and amino groups. Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL in water at 25°C), necessitating polar aprotic solvents like DMSO or ethanol for in vitro assays. Solubility profiling via HPLC under varied pH (3–9) identifies optimal conditions for biological testing. For kinetic studies, pre-saturation in solvent mixtures (e.g., DMSO:PBS) ensures consistent bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor interactions, focusing on hydrogen bonding between the amino group and catalytic residues (e.g., serine proteases). Free energy perturbation (FEP) calculations refine binding affinity predictions. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies experimental binding constants .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) are addressed through standardized protocols:

- Normalization : Use reference strains (e.g., E. coli ATCC 25922) and fixed inoculum sizes.

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects).

- Structure-Activity Validation : Synthesize analogs to isolate the impact of the pyridin-4-yl moiety on activity .

Q. How does stereochemistry influence the compound’s reactivity, and how is it controlled during synthesis?

- Methodological Answer : The stereogenic center at C3 requires chiral resolution techniques. Asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes). Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) or polarimetry. Racemization risks are mitigated by avoiding high temperatures (>100°C) during esterification .

Q. What advanced techniques characterize the compound’s stability under varying experimental conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Hydrolytic stability in buffered solutions (pH 1.2–7.4) identifies labile bonds (e.g., ester cleavage). Solid-state stability is assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.